molecular formula C27H24N2O3S B299998 3-(2-methoxyphenyl)-2-{[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]sulfanyl}-4(3H)-quinazolinone

3-(2-methoxyphenyl)-2-{[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]sulfanyl}-4(3H)-quinazolinone

Cat. No. B299998
M. Wt: 456.6 g/mol
InChI Key: WATVCPBKYIHWKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxyphenyl)-2-{[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]sulfanyl}-4(3H)-quinazolinone is a quinazolinone derivative that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential use in various fields of research.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-2-{[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]sulfanyl}-4(3H)-quinazolinone involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of COX-2, an enzyme involved in the inflammatory response. It also inhibits the activity of PPARγ, a nuclear receptor involved in glucose and lipid metabolism. Additionally, it has been shown to inhibit the activity of various kinases involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-2-{[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]sulfanyl}-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It also decreases glucose levels and improves insulin sensitivity in diabetic animal models. Additionally, it has been shown to inhibit cancer cell proliferation and induce apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-methoxyphenyl)-2-{[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]sulfanyl}-4(3H)-quinazolinone in lab experiments is its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research involving 3-(2-methoxyphenyl)-2-{[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]sulfanyl}-4(3H)-quinazolinone. One direction is to further investigate its potential as an anti-inflammatory agent, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis. Another direction is to investigate its potential as an anti-cancer agent, particularly in the treatment of breast and prostate cancer. Additionally, further research could be done to investigate its potential as a therapeutic agent for diabetes and metabolic disorders.

Synthesis Methods

The synthesis of 3-(2-methoxyphenyl)-2-{[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]sulfanyl}-4(3H)-quinazolinone involves several steps. The starting material for the synthesis is 2-aminobenzamide, which is reacted with 2-bromoanisole in the presence of a base to form 2-(2-methoxyphenylamino)benzamide. This intermediate is then reacted with 2-bromoacetyl-5,6,7,8-tetrahydro-2-naphthalenethiol in the presence of a base to form the final product.

Scientific Research Applications

3-(2-methoxyphenyl)-2-{[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]sulfanyl}-4(3H)-quinazolinone has been studied for its potential therapeutic properties in various fields of research. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties.

properties

Product Name

3-(2-methoxyphenyl)-2-{[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]sulfanyl}-4(3H)-quinazolinone

Molecular Formula

C27H24N2O3S

Molecular Weight

456.6 g/mol

IUPAC Name

3-(2-methoxyphenyl)-2-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]sulfanylquinazolin-4-one

InChI

InChI=1S/C27H24N2O3S/c1-32-25-13-7-6-12-23(25)29-26(31)21-10-4-5-11-22(21)28-27(29)33-17-24(30)20-15-14-18-8-2-3-9-19(18)16-20/h4-7,10-16H,2-3,8-9,17H2,1H3

InChI Key

WATVCPBKYIHWKF-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC5=C(CCCC5)C=C4

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC5=C(CCCC5)C=C4

Origin of Product

United States

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